1-(4-Benzyloxyphenyl)-2-thiourea
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Description
1-(4-Benzyloxyphenyl)-2-thiourea (BPTU) is a synthetic thiourea derivative that has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry and as a ligand in inorganic chemistry. BPTU has also been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, diabetes, and inflammation.
Scientific Research Applications
Synthesis of Schiff Bases
Schiff bases are a versatile class of organic compounds with a (>C=N) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in the synthesis of these Schiff bases.
Pharmaceutical and Medicinal Chemistry
Chalcones derivatives, which include “1-(4-Benzyloxyphenyl)-2-thiourea”, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
Coordination Chemistry
Schiff bases, which could potentially be synthesized from “1-(4-Benzyloxyphenyl)-2-thiourea”, have significantly influenced the advancement of coordination chemistry .
Materials Science
Schiff bases are also explored in materials science . Given the potential of “1-(4-Benzyloxyphenyl)-2-thiourea” in the synthesis of Schiff bases, it could also find applications in this field.
Environmental Contexts
Schiff bases have applications in environmental contexts . Therefore, “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in environmental applications through its role in the synthesis of Schiff bases.
Catalysis and Asymmetric Synthesis
Schiff bases are used in catalysis and asymmetric synthesis . “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in these applications through its role in the synthesis of Schiff bases.
properties
IUPAC Name |
(4-phenylmethoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUKNBBQSFMNAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366181 |
Source
|
Record name | N-[4-(Benzyloxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxyphenyl)-2-thiourea | |
CAS RN |
65069-53-6 |
Source
|
Record name | N-[4-(Benzyloxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Benzyloxy)phenyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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